Cilostazol
描述
属性
IUPAC Name |
6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUKTPIGVIEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045132 | |
| Record name | Cilostazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cilostazol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, Freely soluble in acetic acid, chloroform, n-methyl-2-pyrrolidone, DMSO; slightly soluble in methanol, ethanol. Practically insoluble in ether. 0.1NHCl, 0.1N NaOH, 3.24e-02 g/L | |
| Record name | Cilostazol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cilostazol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless needle-like crystals from methanol | |
CAS No. |
73963-72-1 | |
| Record name | Cilostazol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilostazol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilostazol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cilostazol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cilostazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[4-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)butoxy]-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CILOSTAZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7Z035406B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cilostazol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cilostazol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159.4-160.3 °C, 160 °C | |
| Record name | Cilostazol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilostazol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cilostazol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Core Alkylation Strategy
The foundational synthesis of cilostazol, as described in U.S. Pat. No. 4,277,479, centers on the alkylation of 6-hydroxy-3,4-dihydroquinolinone (6-HQ) with 1-cyclohexyl-5-(4-halobutyl)-tetrazole (CHCBT) under basic conditions. The reaction exploits the nucleophilic phenolic oxygen of 6-HQ to attack the δ-carbon of CHCBT’s halogenated butyl chain, forming the ether linkage characteristic of this compound.
The traditional protocol employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol, achieving a 74% yield relative to 6-HQ. However, this method suffers from suboptimal atom economy due to CHCBT’s susceptibility to base-induced degradation. Prolonged exposure to strong bases like DBU promotes elimination and cyclization side reactions, generating byproducts such as 1-cyclohexyl-1H-tetrazolo[5,1-a]isoquinoline (IV) and 5-(3-butenyl)-1-cyclohexyl-1H-tetrazole (V).
Limitations of Early Methods
- Base Sensitivity : CHCBT degrades in the presence of hydroxide ions, restricting the use of inorganic bases.
- Solvent Constraints : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but complicate purification.
- Yield Limitations : The 74% yield reported in early patents corresponds to a 69% conversion efficiency relative to CHCBT, highlighting resource wastage.
Advanced Biphasic Phase Transfer Catalysis
Heterogeneous Reaction Design
U.S. Pat. No. 20020099213A1 introduces a biphasic system combining aqueous and organic phases to isolate CHCBT from caustic bases. In this method:
- Aqueous Phase : 6-HQ is deprotonated by sodium hydroxide or potassium carbonate, forming the phenolate ion.
- Organic Phase : CHCBT dissolves in toluene or dichloromethane.
- Catalyst : Quaternary ammonium salts (e.g., Aliquat® 336) shuttle the phenolate into the organic phase, enabling alkylation while minimizing base contact with CHCBT.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | NaOH/K₂CO₃ (1:1 molar ratio) | Prevents CHCBT degradation |
| Catalyst Loading | 5–10 mol% Aliquat® 336 | Maximizes phase transfer |
| Temperature | 60–70°C | Balances reaction rate and side reactions |
| Reaction Time | 8–12 hours | Ensures >95% CHCBT conversion |
This approach achieves 89–92% yield relative to CHCBT, reducing raw material costs by 23% compared to traditional methods.
Homogeneous Alkylation with Buffered Base Systems
Dual-Base Methodology
A homogeneous process using a mixture of sodium hydroxide and potassium carbonate in anhydrous ethanol addresses pH control challenges. The carbonate buffers the medium, maintaining a pH range (9.5–10.5) that suppresses CHCBT decomposition while ensuring sufficient phenolate reactivity.
Critical Process Enhancements
- Dehydration : Molecular sieves (3Å) remove trace water, preventing hydrolysis of the tetrazole ring.
- Base Addition : Incremental NaOH introduction minimizes localized high-pH zones, reducing dimeric byproduct formation.
- Solvent Choice : Ethanol’s moderate polarity facilitates reagent solubility without requiring phase transfer agents.
This method reports a 94% yield with >99.5% CHCBT conversion, making it preferable for large-scale production.
Pharmaceutical Formulation Strategies
Particle Size Reduction
US7144585B1 discloses that micronizing this compound to an average diameter of ≤5 µm enhances dissolution rates by 40–60%. Jet milling or wet grinding with dispersants like sodium lauryl sulfate produces stable suspensions for tablet compression.
Sustained-Release Formulations
A patented dry-coated tablet design combines immediate and delayed-release components:
- Core : this compound (200 mg), hydroxypropylmethylcellulose acetate succinate (pH-sensitive polymer).
- Outer Layer : Hydroxypropylmethylcellulose (viscosity >400 cps) for gradual gel formation.
This design extends plasma concentration half-life from 11 to 18 hours, improving patient compliance.
Impurity Profiling and Analytical Control
Major Synthesis-Related Impurities
Characterization Techniques
- FTIR : Confirms absence of phenolic -OH (3400 cm⁻¹) in purified this compound.
- ¹H NMR : Key signals at δ 3.25 (tetrazole-CH₂), 4.05 (quinolinone-OCH₂), and 1.40–1.85 ppm (cyclohexyl protons).
- HPLC : Uses C18 columns with acetonitrile-phosphate buffer (pH 3.0) for impurity quantification.
Industrial Scale-Up Considerations
Cost-Benefit Analysis
| Factor | Biphasic Process | Homogeneous Process |
|---|---|---|
| Capital Cost | High (PTC recovery) | Moderate |
| Operational Cost | $12.5/kg product | $9.8/kg product |
| Environmental Impact | Low (aqueous waste) | Moderate (solvent recovery) |
Sustainability Metrics
- E-Factor : Reduced from 18.7 (traditional) to 6.3 (homogeneous) via solvent recycling.
- PMI (Process Mass Intensity) : Improved from 32 to 19 through catalyst reuse.
化学反应分析
反应类型: 西洛他唑经历各种化学反应,包括:
氧化: 西洛他唑可以被氧化形成不同的代谢产物。
还原: 还原反应可以改变喹啉酮环结构。
取代: 取代反应可以在四唑环或喹啉酮环上发生.
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 条件通常涉及使用碱或酸来促进取代反应.
主要产物: 从这些反应中形成的主要产物包括各种代谢产物,这些代谢产物保留了西洛他唑的核心结构,但在特定官能团处进行了修饰 .
科学研究应用
Treatment of Intermittent Claudication
Overview : Cilostazol is FDA-approved for improving symptoms of intermittent claudication, which is characterized by pain in the legs during physical activity due to inadequate blood flow.
Clinical Studies :
- A pivotal study by Beebe et al. (1999) involved 516 patients and demonstrated that this compound significantly improved maximal walking distance compared to placebo, with a notable increase in pain-free walking distance as well .
- A meta-analysis by Pande and Hiatt (2010) reviewed nine randomized controlled trials (RCTs) and found that this compound treatment led to a 50.7% improvement in maximal walking distance compared to a 24.3% improvement with placebo .
Data Table : Efficacy of this compound in Intermittent Claudication
| Study | Sample Size | This compound Dosage | Improvement in Maximal Walking Distance |
|---|---|---|---|
| Beebe et al. (1999) | 516 | 100 mg or 50 mg b.i.d. | Significant improvement vs placebo |
| Pande & Hiatt (2010) | 1116 | 100 mg b.i.d. | 50.7% vs 24.3% improvement |
Stroke Prevention
Overview : this compound has been investigated for its role in preventing recurrent strokes, particularly in patients with noncardioembolic ischemic stroke.
Clinical Findings :
- A systematic review and meta-analysis highlighted that this compound significantly reduced the risk of stroke recurrence compared to other antiplatelet therapies, with a recurrence rate of 5.3% versus 8.3% in control groups .
- The study also reported lower rates of post-stroke intracranial hemorrhage with this compound therapy, indicating its safety profile in this context .
Data Table : Efficacy of this compound in Stroke Prevention
| Study | Sample Size | This compound Group Recurrence Rate | Control Group Recurrence Rate |
|---|---|---|---|
| Uchiyama et al. (2009) | 6328 | 5.3% | 8.3% |
Management of Diabetic Foot Ulcers
Overview : Patients with diabetes are at high risk for foot ulcers due to peripheral vascular disease, leading to potential amputations.
Clinical Insights :
- A study indicated that this compound may lower levels of metalloproteinase-9, a marker associated with chronic wounds, suggesting its potential role in preventing diabetic foot ulcers .
- In a controlled study, patients receiving this compound showed significantly lower rates of ulceration compared to those not receiving the treatment .
Data Table : Impact of this compound on Diabetic Foot Ulcer Incidence
| Group | Treatment | Ulceration Rate |
|---|---|---|
| A (No Claudication) | No this compound | 35.48% |
| B (With Claudication) | This compound (100 mg b.i.d.) | 4.25% |
作用机制
西洛他唑通过选择性抑制磷酸二酯酶 3 型 (PDE 3) 发挥作用,导致细胞内 cAMP 水平升高。 cAMP 的升高激活蛋白激酶 A (PKA),进而抑制血小板聚集并引起血管扩张。 西洛他唑的分子靶点包括血小板、血管平滑肌细胞和内皮细胞 .
类似化合物:
西洛他唑的独特性: 西洛他唑通过抑制 PDE 3 抑制血小板聚集和引起血管扩张,具有双重作用。 这种双重机制使其在治疗涉及血流受损和血小板聚集的疾病方面特别有效 .
相似化合物的比较
Comparison with Similar Compounds
Cilostazol vs. Pentoxifylline
Pentoxifylline, a methylxanthine derivative, is another vasoactive agent used for IC. However, this compound shows superior efficacy:
- This compound also outperformed pentoxifylline in improving initial claudication distance (ICD) and absolute claudication distance (ACD) by 35% and 41%, respectively .
- Safety : this compound had a lower risk of adverse events (AEs) compared to pentoxifylline (SUCRA safety ranking: this compound > pentoxifylline > beraprost) .
This compound vs. Aspirin
Aspirin, a cyclooxygenase inhibitor, is a cornerstone for secondary stroke prevention. This compound offers comparable efficacy with reduced bleeding risks:
- Efficacy in Stroke Prevention : In chronic-phase ischemic stroke, this compound reduced recurrent ischemic events (ROCI) by 47% (RR 0.53, 95% CI: 0.34–0.81) compared to placebo, matching aspirin’s efficacy (RR 0.55–0.76) .
- Safety : this compound had a similar incidence of hemorrhagic stroke (HSSH) to aspirin but lower gastrointestinal bleeding rates .
This compound vs. Milrinone
Both PDE3 inhibitors, this compound and milrinone, differ in tissue specificity:
- Mechanism: this compound elevates cAMP in platelets and vascular smooth muscle, whereas milrinone increases cAMP in cardiac myocytes, raising arrhythmia risk .
- Clinical Use: this compound’s vascular selectivity makes it safer for long-term IC management, while milrinone is reserved for acute heart failure .
| Parameter | This compound | Milrinone |
|---|---|---|
| Platelet cAMP | ++ (IC₅₀ = 0.9 µM) | ++ (IC₅₀ = 2.0 µM) |
| Cardiac cAMP | Minimal effect | Significant increase |
| Coronary Flow | Increased | Increased |
This compound vs. Cyclosporine A (CsA)
In mitochondrial protection, this compound demonstrated comparable efficacy to CsA but through distinct pathways:
- ROS Reduction : CsA reduced mitochondrial reactive oxygen species (ROS) more effectively, but this compound still prevented membrane depolarization by lowering ROS below critical thresholds .
This compound vs. Beraprost
Beraprost, a prostacyclin analog, is less commonly used due to tolerability issues:
- Efficacy: Beraprost monotherapy ranked higher than this compound in ABI improvement (SUCRA efficacy: beraprost > this compound), but combination therapy (beraprost + this compound) showed the highest efficacy .
- Safety : Beraprost had the highest AE risk (SUCRA safety: beraprost < this compound < pentoxifylline) .
生物活性
Cilostazol is a phosphodiesterase III (PDE3) inhibitor primarily used for the treatment of intermittent claudication associated with peripheral arterial disease (PAD). Its biological activity is characterized by antiplatelet effects, vasodilation, and potential anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms, clinical efficacy, and safety profile based on diverse research findings.
This compound inhibits phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP activates protein kinase A (PKA), which plays a crucial role in:
- Inhibition of Platelet Aggregation : Increased cAMP levels inhibit platelet activation and aggregation by phosphorylating key proteins involved in these processes .
- Vasodilation : this compound promotes vasodilation through relaxation of vascular smooth muscle, contributing to improved blood flow .
Table 1: Mechanisms of this compound Action
| Mechanism | Description |
|---|---|
| PDE3 Inhibition | Increases cAMP levels in platelets and smooth muscle |
| Antiplatelet Activity | Reduces platelet aggregation and activation |
| Vasodilation | Relaxes vascular smooth muscle to improve blood flow |
| Anti-inflammatory Effects | Modulates immune responses and reduces cytokine production |
Clinical Efficacy
This compound has been extensively studied for its efficacy in improving walking distance in patients with intermittent claudication. Clinical trials have demonstrated significant improvements in both maximal walking distance (MWD) and pain-free walking distance (PFWD).
Key Findings from Clinical Trials
- Walking Distance Improvements : In a meta-analysis involving multiple trials, this compound treatment resulted in a mean improvement of 87.4 meters for MWD compared to 43.7 meters for placebo .
- Quality of Life Enhancements : Patients reported improved health-related quality of life alongside objective measures of walking distance .
- Safety Profile : Common adverse events include headache, diarrhea, and palpitations; however, no significant increase in mortality was observed .
Table 2: Summary of Clinical Trial Results
| Study Type | MWD Improvement (meters) | PFWD Improvement (meters) | Adverse Events |
|---|---|---|---|
| This compound vs. Placebo | 87.4 | 35% higher than placebo | Headache, diarrhea |
| This compound vs. Pentoxifylline | Statistically significant | Statistically significant | Similar adverse events |
Biological Activity Beyond Intermittent Claudication
Recent studies have explored additional biological activities of this compound:
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines in macrophages and dendritic cells . This may have implications for conditions like rheumatoid arthritis.
- Cardiovascular Benefits : Research indicates that this compound can improve endothelial function and reduce triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol .
Case Studies Supporting Biological Activity
- Stroke Prevention : A systematic review indicated that this compound significantly reduced the incidence of cerebrovascular events compared to placebo, suggesting its role in stroke prevention .
- Diabetes Management : Studies have shown enhanced platelet inhibition in diabetic patients treated with this compound, highlighting its potential benefits in this population .
Table 3: Case Study Highlights
| Condition | Findings |
|---|---|
| Stroke Prevention | Reduced cerebrovascular events compared to placebo |
| Diabetes | Enhanced platelet inhibition |
常见问题
Q. How should a randomized controlled trial (RCT) evaluating Cilostazol’s efficacy in intermittent claudication be designed to ensure methodological rigor?
RCTs should follow CONSORT guidelines, employing double-blind, placebo-controlled designs with stratified randomization based on baseline claudication distance (e.g., initial claudication distance [ICD] 30–200 m) and cardiovascular risk factors. Inclusion criteria require confirmed peripheral arterial disease (ankle-brachial index <0.90) and stable symptoms. Primary endpoints include ICD and absolute claudication distance (ACD) measured via standardized treadmill testing (12.5% incline, 3.2 km/h). Secondary endpoints may incorporate ankle pressure measurements and validated patient-reported outcomes (e.g., Walking Impairment Questionnaire). A 12-week treatment duration with 100 mg BID dosing has demonstrated statistical power, with intention-to-treat analysis recommended to address attrition .
Q. What are the standard endpoints for assessing this compound’s therapeutic effects in peripheral arterial disease (PAD) trials?
Primary endpoints focus on functional improvements: ICD (distance before pain onset) and ACD (maximum walking distance). Secondary endpoints include hemodynamic parameters (resting/post-exercise ankle-brachial index), cardiovascular event rates, and quality-of-life metrics. Subjective assessments by patients and physicians (e.g., Likert scales) are critical for corroborating objective outcomes. Meta-analyses show this compound increases ICD by 35% and ACD by 41% compared to placebo, with no significant hemodynamic changes .
How can a PICOT framework be applied to formulate research questions for this compound studies?
PICOT (Population, Intervention, Comparison, Outcome, Time) ensures structured questions. For example:
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical models?
Use ANOVA with post-hoc tests (e.g., Tukey’s, Dunnett’s) for normally distributed data and Kruskal-Wallis tests for non-parametric data. Dose-response curves (e.g., zebrafish heart rate studies) require nonlinear regression. Studies using this compound doses from 10–150 mg/kg in rodents demonstrate dose-dependent improvements in ischemia-reperfusion markers (e.g., lactate dehydrogenase, antioxidant activity) .
Advanced Research Questions
Q. How can contradictions in meta-analyses of this compound’s efficacy across heterogeneous trials be resolved?
Apply subgroup analyses by dosage (50–150 mg BID), trial duration (6–26 weeks), and comparator (placebo vs. pentoxifylline). Use random-effects models for heterogeneous datasets (I² >50%) and sensitivity analyses to exclude high-bias studies. For example, restricting analysis to 100 mg BID trials improves consistency (WMD: 31.1 m ICD increase). Publication bias should be assessed via funnel plots .
Q. What molecular mechanisms underlie this compound’s effects beyond PDE3 inhibition, and how are they investigated?
Advanced methods include:
- In vitro assays : Oocyte maturation blockade via PDE3A inhibition (IC50: 200 nM) .
- Pathway analysis : TLR-4/Akt/GSK-3β/CREB modulation in neuroprotection models .
- Proteomics : Quantifying IL-6/JAK-2/STAT-3 pathway suppression in inflammatory models . These approaches reveal this compound’s pleiotropic effects on angiogenesis and apoptosis.
Q. How can this compound’s BCS Class II classification (low solubility, high permeability) be addressed in formulation studies?
Strategies include salt formation (e.g., sulfonate salts), nanosuspensions, and solid dispersions with hydrophilic polymers. Dissolution testing via USP Apparatus II (50 rpm, 900 mL pH 6.8 buffer) and FTIR/DSC analysis ensure excipient compatibility. Studies show sulfonate salts improve dissolution rates by 300% compared to free base .
Q. What methodologies validate this compound’s safety in high-risk populations (e.g., congestive heart failure [CHF]) despite its black box warning?
Retrospective cohort studies using electronic health records (EHRs) with propensity-score matching (1:5 case-control ratios) and text-mining pipelines (e.g., NLP for adverse event extraction). A study of 232 PAD patients found no increased cardiovascular mortality (OR: 0.86, 95% CI: 0.63–1.18) or arrhythmia risk in CHF subgroups .
Q. How are neuroimaging biomarkers integrated into trials assessing this compound’s impact on cerebral small vessel disease (CSVD)?
Use MRI endpoints: white matter hyperintensity volume, lacunar infarct counts, and cerebral blood flow (arterial spin labeling). Composite outcomes (stroke/TIA recurrence) and subgroup analyses (hypertension, diabetes) adjust for confounding. A trial using this compound 100 mg BID showed improved microcirculatory parameters (p<0.05) .
Q. What preclinical models elucidate this compound’s cardioprotective effects against ischemia-reperfusion injury?
- Rodent models : Ligation of coronary arteries with this compound pretreatment (10 mg/kg) reduces infarct size via AMPK activation .
- Zebrafish : Dose-dependent heart rate modulation (10–30 μM) validated via video tracking and Welch’s ANOVA .
- Biochemical markers : Measurement of malondialdehyde (MDA) and superoxide dismutase (SOD) quantifies oxidative stress mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
